2-Imidazoline, 2-heptyl-

Corrosion inhibition CO2 flooding Imidazoline chain length

2-Imidazoline, 2-heptyl- (CAS 22811-14-9), also designated as 2-heptyl-4,5-dihydro-1H-imidazole, is a heterocyclic organic compound belonging to the 2-alkylimidazoline class. It features a five-membered imidazoline ring bearing a linear seven-carbon (C7) heptyl substituent at the 2-position, with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 22811-14-9
Cat. No. B8368194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazoline, 2-heptyl-
CAS22811-14-9
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NCCN1
InChIInChI=1S/C10H20N2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h2-9H2,1H3,(H,11,12)
InChIKeyWVNBMMKXLDHERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazoline, 2-heptyl- (CAS 22811-14-9): Core Physicochemical and Structural Baseline for Procurement Evaluation


2-Imidazoline, 2-heptyl- (CAS 22811-14-9), also designated as 2-heptyl-4,5-dihydro-1H-imidazole, is a heterocyclic organic compound belonging to the 2-alkylimidazoline class. It features a five-membered imidazoline ring bearing a linear seven-carbon (C7) heptyl substituent at the 2-position, with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol . The compound exhibits amphiphilic character due to the polar imidazoline head group and the hydrophobic heptyl tail, positioning it as both a cationic surfactant precursor and a corrosion inhibitor intermediate [1]. It is synthesized via condensation of octanoic acid with ethylenediamine or diethylenetriamine, typically achieving yields of 70–98% under optimized conditions [2]. Its boiling point is reported as 291.7 °C at 760 mmHg with a flash point of 130.2 °C and a density of approximately 0.96 g/cm³ .

Why 2-Imidazoline, 2-heptyl- Cannot Be Simply Interchanged with Other 2-Alkylimidazolines in Corrosion and Surfactant Applications


Within the 2-alkylimidazoline family, corrosion inhibition efficiency, surface activity, and water solubility are tightly coupled to alkyl chain length. A 2023 study by Ni et al. demonstrated that inhibition efficiency on N80 steel in CO2-saturated environments increases systematically with chain length, with C17 imidazoline achieving >90% inhibition at merely 10 mg/L, while shorter-chain C7 and C11 homologues require substantially higher dosages to approach comparable protection levels [1]. Conversely, shorter-chain imidazolines such as the C7 compound exhibit significantly better water dispersibility and faster adsorption kinetics, which can be advantageous in aqueous-heavy or low-temperature formulations where long-chain analogs suffer from poor solubility and micellization issues [2]. Furthermore, in H2S-dominated corrosive environments, studies have reported that C7 and C17 imidazolines can exhibit comparable inhibition performance, a parity not observed under CO2 conditions, indicating the environment-specific differentiation that precludes simple chain-length substitution [3]. These divergent structure–performance relationships mean that selecting a 2-alkylimidazoline without matching the chain length to the specific corrosive medium, temperature, and phase conditions can result in significant underperformance or formulation incompatibility.

Quantitative Differentiation Evidence for 2-Imidazoline, 2-heptyl- Versus Chain-Length Analogs: A Comparator-Anchored Procurement Reference


Corrosion Inhibition Efficiency in CO2 Environments: C7 vs. C11 vs. C17 Imidazolines on N80 Carbon Steel

In a 2023 direct comparative study, Ni et al. synthesized three imidazoline corrosion inhibitors derived from octanoic acid (C7), lauric acid (C11), and stearic acid (C17) and evaluated their inhibition performance on N80 carbon steel in a CO2 miscible oil displacement environment. The C17 imidazoline achieved >90% corrosion inhibition efficiency at a concentration of only 10 mg/L, while the C7 and C11 homologues required higher concentrations to reach comparable protection, with the inhibition efficiency ranking documented as C17 > C11 > C7 across all tested concentrations [1]. Quantum chemical calculations further revealed that the C17 imidazoline possesses the strongest electron-donating ability and the most effective hydrophobic shielding, attributes that systematically diminish as the alkyl chain shortens from C17 to C11 to C7 [1]. This head-to-head dataset establishes that for maximum inhibition per unit dosage in CO2 service, the C17 analog is superior; however, the C7 compound's inherent lower molecular weight (168.28 vs. ~308+ g/mol for C17) may offer procurement cost efficiencies on a molar basis for applications where moderate inhibition is acceptable.

Corrosion inhibition CO2 flooding Imidazoline chain length N80 steel

Parity Performance of C7 and C17 Imidazolines in H2S Corrosive Environments

Contrary to the CO2-environment trend where longer chains dominate, a 2002 study by Yang et al. investigating imidazoline derivatives in H2S aqueous solutions reported that compounds bearing hydrophobic branches with carbon numbers of 7 and 17 both exhibited notably good corrosion inhibition performance for mild steel, with the C7 imidazoline performing comparably to its C17 counterpart [1]. The study employed AC impedance, polarization curves, and weight-loss methods to establish structure–performance relationships, finding that while imidazoline ring substitution patterns and polar functional groups strongly influence inhibition, the C7 chain length occupies a performance plateau alongside C17 specifically under H2S conditions [1]. This finding differentiates the H2S corrosion domain from the CO2 domain, where chain-length effects are monotonic and favor longer chains.

H2S corrosion Imidazoline inhibitor Sour service Chain-length parity

C7 Imidazoline in Thiophene-Modified Derivatives: Chain-Length Performance Ranking for CO2-Saturated Produced Water

A 2025 master's thesis from Shihezi University synthesized four thiophene-imidazoline derivatives with varying alkyl chain lengths (S4-C7, S4-C9, S4-C11, S4-C13) and evaluated their corrosion inhibition performance on carbon steel in CO2-saturated oilfield produced water using weight-loss and electrochemical methods. The inhibition performance ranking was unambiguously established as S4-C11 > S4-C13 > S4-C9 > S4-C7, with S4-C7 (the heptyl-substituted derivative) exhibiting the lowest inhibition efficiency among the four tested chain lengths at a concentration of 100 mg/L [1]. At this dosage, S4-C11 achieved inhibition efficiencies of 87.55% at 90 °C and 91.35% at 70 °C, while S4-C7's efficiency was materially lower [1]. Quantum chemical calculations and molecular dynamics simulations attributed this gap to S4-C11's stronger electron-donating capacity, more negative adsorption energy on the carbon steel surface, lower diffusion coefficients for corrosive species within the inhibitor film, and a smaller free volume fraction in the adsorbed layer [1].

Thiophene-imidazoline CO2 corrosion Chain-length optimization Carbon steel

C7 Imidazoline Quaternary Ammonium Salt as a Wood Preservative: Patent-Supported Biocidal Application Distinct from Longer-Chain Analogs

Chinese patent CN101628896A discloses an alkyl imidazoline quaternary ammonium salt specifically derived from 2-heptyl imidazoline (designated as 1-benzyl-1-aminoethyl-2-heptyl alkyl imidazoline quaternary ammonium salt) for use as a wood preservative [1]. The patent claims that this C7-based quaternary ammonium salt overcomes the problems of poor leach resistance and high toxicity associated with existing wood preservatives, while exhibiting effective antibacterial properties and low environmental impact [1]. The synthesis route starts from octanoic acid and diethylenetriamine, yielding the 2-heptyl imidazoline intermediate which is subsequently quaternized [1]. This application is distinct from the corrosion-inhibition domain and represents a differentiation vector where the C7 chain length is specifically optimized for biocidal activity and wood substrate compatibility.

Wood preservation Imidazoline quaternary ammonium salt Antimicrobial C7 specificity

Surface Activity and Micellization: CMC and Surface Tension of 2-Alkyl Imidazolines as a Function of Chain Length

Kong et al. (2018) synthesized 15 alkyl imidazoline surfactants with systematically varied structures and measured their critical micelle concentration (CMC) and surface tension at the CMC (σcmc) in aqueous solution at 298 K [1]. The study established that the logarithm of the CMC exhibits a linear negative correlation with the carbon number (NC) of the hydrophobic chain, meaning that as the alkyl chain lengthens, the CMC decreases — i.e., longer-chain imidazolines form micelles at lower concentrations [1]. Concomitantly, the maximum surface excess (Γmax) at the gas–liquid interface increases with chain length, while the area per molecule and the free energy of micellization (ΔGm) decrease [1]. A QSAR model built via the genetic function approximation (GFA) method achieved a correlation coefficient of R = 0.9991 with a prediction error of less than 4% for CMC values in an independent validation set [1]. This structure–activity framework allows quantitative prediction of surfactant performance for any given chain length, including C7.

Critical micelle concentration Alkyl imidazoline surfactants Surface tension QSAR

Optimal Research and Industrial Deployment Scenarios for 2-Imidazoline, 2-heptyl- Based on Quantitative Differentiation Evidence


Sour-Service (H2S-Dominant) Oilfield Corrosion Inhibition Where C7 Matches C17 Performance

In oil and gas production environments where H2S, rather than CO2, is the primary corrosive agent, the evidence from Yang et al. (2002) indicates that 2-heptyl-2-imidazoline delivers corrosion inhibition performance comparable to its C17 homologue [1]. This parity, specific to H2S media, allows procurement teams to select the lower-molecular-weight C7 compound (MW 168.28) over the heavier C17 analog (MW ~308+) without sacrificing protection, potentially reducing inhibitor consumption on a weight basis and improving formulation handling due to the C7 compound's superior water dispersibility. This scenario is particularly relevant for sour gas pipelines and H2S-containing crude oil transport systems.

Wood Preservative Formulations Leveraging C7 Imidazoline Quaternary Ammonium Salts

As disclosed in patent CN101628896A, 2-heptyl imidazoline serves as the key intermediate for synthesizing 1-benzyl-1-aminoethyl-2-heptyl imidazoline quaternary ammonium salt, a wood preservative agent with claimed low toxicity, good leach resistance, and effective antibacterial activity [2]. This application represents a distinct value proposition where the C7 chain length is purposefully selected — rather than being simply a shorter, less effective corrosion inhibitor — and provides a procurement rationale for laboratories and manufacturers developing wood protection products, particularly where regulatory pressure favors lower-toxicity alternatives to conventional preservatives.

Aqueous-Phase Surfactant Systems Requiring Higher CMC and Rapid Micelle Dissociation

The QSAR model established by Kong et al. (2018) demonstrates that shorter-chain alkyl imidazolines, including the C7 homologue, exhibit higher critical micelle concentrations (CMC) than their longer-chain counterparts [3]. This property is advantageous in rinse-off formulations, cleaning agents, and metalworking fluids where rapid demicellization upon dilution is desired, or where high surfactant solubility in water is required. The C7 imidazoline's balanced amphiphilicity — sufficient hydrophobic character for surface activity combined with adequate water compatibility — makes it a candidate for formulations where C11–C17 imidazolines would suffer from poor water solubility or excessive foaming persistence.

Corrosion Inhibitor Intermediate for Further Derivatization to Tailored Performance Profiles

Both the Ni et al. (2023) study and the Shihezi University thesis (2025) demonstrate that 2-heptyl imidazoline, while underperforming longer-chain analogs in native form for CO2 corrosion inhibition, serves as a viable synthetic intermediate for preparing more elaborate derivatives (e.g., thiophene-imidazolines, quaternary ammonium salts) where the chain-length performance gap may be modulated by additional functional groups [1][4]. For research laboratories and specialty chemical manufacturers engaged in inhibitor development, procuring the C7 imidazoline as a building block enables systematic structure–activity relationship (SAR) studies across the full chain-length spectrum, facilitating the rational design of optimized corrosion inhibitor candidates.

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